N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
N-{[4-(2,6-Diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a 1,2,4-triazole derivative featuring a methoxybenzamide moiety, a 2,6-diethylphenyl substituent at the triazole ring’s N4 position, and a propylsulfanyl group at the C5 position. Its synthesis likely involves multi-step reactions, including nucleophilic additions, cyclization, and alkylation, as inferred from analogous 1,2,4-triazole syntheses . The compound’s structure is confirmed via spectroscopic techniques (e.g., $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, IR, and MS), with key spectral markers including C=S stretching (~1243–1255 cm$ ^{-1} $) and absence of S-H bands (~2500–2600 cm$ ^{-1} $), indicating a thione tautomer .
Properties
IUPAC Name |
N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c1-5-15-31-24-27-26-21(16-25-23(29)19-11-13-20(30-4)14-12-19)28(24)22-17(6-2)9-8-10-18(22)7-3/h8-14H,5-7,15-16H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEBIRWXRSDFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=C(C=CC=C2CC)CC)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps. One common approach is the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The propylsulfanyl group may enhance the compound’s binding affinity and selectivity. The methoxybenzamide moiety can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
N-Substituted Phenyl Groups
- Compound [7–9] (): 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Key Differences: The target compound replaces the 2,4-difluorophenyl group with 2,6-diethylphenyl, enhancing steric bulk and lipophilicity. Tautomerism: Both compounds exist as thione tautomers (C=S confirmed by IR), avoiding reactive thiol forms .
C5 Sulfur-Containing Substituents
- N-[[4-(2-Ethyl-6-Methylphenyl)-5-(Isopropylsulfanyl)-1,2,4-Triazol-3-yl]Methyl]-4-Methoxybenzamide (): Key Similarities: Shares a methoxybenzamide group and a triazole core. The isopropylsulfanyl group (vs. propylsulfanyl in the target) may alter solubility and steric interactions.
Functional Group Modifications in Benzamide Derivatives
Methoxybenzamide vs. Halogenated Benzamides
- N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide (): Key Differences: Replaces methoxybenzamide with a pyridinecarboxamide and halogenated aryl groups. The fluorine atoms enhance electronegativity and membrane permeability but may reduce metabolic stability compared to the methoxy group .
Triazole-Thiadiazole Hybrids ():
- Biological Activity: These hybrids exhibit antiviral activity (e.g., against cucumber mosaic virus), suggesting that the target compound may also have bioactivity modulated by its triazole core .
Comparative Data Tables
Table 1. Structural and Spectral Comparison of Selected Triazole Derivatives
Key Research Findings
- Synthetic Flexibility: The target compound’s propylsulfanyl and diethylphenyl groups can be modified using methods analogous to those in (e.g., alkylation of triazole-thiones) .
- Tautomeric Stability: Like compounds [7–9], the target compound’s thione form is stabilized, avoiding reactive thiols that could lead to off-target interactions .
- Biological Potential: Structural parallels with antiviral triazole-thiadiazoles () and fungicidal triazoles () suggest unexplored bioactivity for the target compound .
Biological Activity
N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
- Antifungal Activity : The 1,2,4-triazole scaffold is known for its antifungal properties. Compounds within this class have been effective against various fungal pathogens. The specific compound has shown promising results in inhibiting the growth of fungi such as Candida spp. and Aspergillus spp., with minimum inhibitory concentrations (MICs) comparable to established antifungals like fluconazole .
- Antibacterial Activity : Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has demonstrated effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 to 8 μg/mL .
- Antiviral and Antiparasitic Effects : Emerging studies suggest that triazole compounds may also possess antiviral and antiparasitic properties. Although specific data on this compound is limited, triazole derivatives have been reported to inhibit viral replication in various models .
Anticancer Properties
The compound has shown potential as an anticancer agent. Studies have indicated that 1,2,4-triazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways . For instance, compounds with similar structures have been found to target specific enzymes involved in cancer cell metabolism.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:
- Substituents on the Triazole Ring : The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity .
- Alkyl Chain Length : Variations in the alkyl chain attached to the triazole ring can significantly affect potency; longer chains might reduce activity due to steric hindrance .
- Functional Groups : The introduction of methoxy or other functional groups can improve solubility and bioavailability, further enhancing therapeutic potential.
Table: Summary of Biological Activities
Case Study 1: Antifungal Efficacy
A study conducted by Mermer et al. synthesized various triazole derivatives and evaluated their antifungal activity against clinical isolates of Candida. The results demonstrated that certain modifications to the triazole structure significantly enhanced antifungal potency compared to standard treatments .
Case Study 2: Antibacterial Action
In another investigation, a series of triazole compounds were tested against multi-drug resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited superior antibacterial effects compared to traditional antibiotics like vancomycin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
